
N~1~,N~1'~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) is an organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a peroxide linkage between two N1,N~4~-diphenylbenzene-1,4-diamine units. This structure imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) typically involves the reaction of N1,N~4~-diphenylbenzene-1,4-diamine with a peroxide source under controlled conditions. One common method is the reaction of N1,N~4~-diphenylbenzene-1,4-diamine with hydrogen peroxide in the presence of a catalyst, such as acetic acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate hydroperoxide, which subsequently decomposes to form the desired product.
Industrial Production Methods
In industrial settings, the production of N1,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can break the peroxide linkage, leading to the formation of N1,N~4~-diphenylbenzene-1,4-diamine and other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic media at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under mild to moderate conditions.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents, with reactions conducted under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce amines and other reduced species. Substitution reactions can introduce halogens, nitro groups, and sulfonic acid groups into the aromatic rings.
Aplicaciones Científicas De Investigación
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of various functional materials.
Biology: It is employed in studies related to oxidative stress and antioxidant mechanisms, as well as in the development of bioactive compounds.
Medicine: Research on the compound’s potential therapeutic effects, including its antioxidant and anti-inflammatory properties, is ongoing.
Industry: The compound is used in the production of polymers, dyes, and other specialty chemicals, where its unique properties contribute to the performance and stability of the final products.
Mecanismo De Acción
The mechanism of action of N1,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) involves its ability to undergo redox reactions, which can modulate oxidative stress and influence various biochemical pathways. The compound can interact with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage. Additionally, its aromatic structure allows it to participate in electron transfer processes, further contributing to its antioxidant activity.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~4~-Diphenylbenzene-1,4-diamine: A precursor to the compound, known for its antioxidant properties.
N~1~,N~1’~-Peroxybis(N~1~,N~4~-dimethylbenzene-1,4-diamine): A similar compound with methyl groups instead of phenyl groups, exhibiting different reactivity and properties.
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diethylbenzene-1,4-diamine): Another analog with ethyl groups, used in similar applications but with distinct characteristics.
Uniqueness
N~1~,N~1’~-Peroxybis(N~1~,N~4~-diphenylbenzene-1,4-diamine) stands out due to its unique peroxide linkage and the presence of phenyl groups, which enhance its stability and reactivity
Propiedades
Número CAS |
832731-32-5 |
|---|---|
Fórmula molecular |
C36H30N4O2 |
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
4-N-(N-(4-anilinophenyl)anilino)peroxy-1-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C36H30N4O2/c1-5-13-29(14-6-1)37-31-21-25-35(26-22-31)39(33-17-9-3-10-18-33)41-42-40(34-19-11-4-12-20-34)36-27-23-32(24-28-36)38-30-15-7-2-8-16-30/h1-28,37-38H |
Clave InChI |
HXWKZHBEQOIANZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)OON(C4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
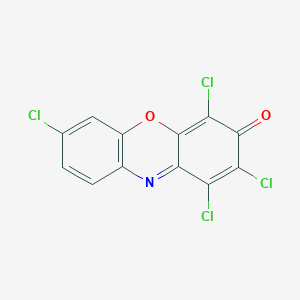
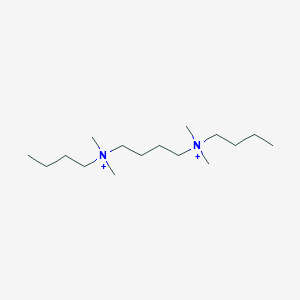
![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
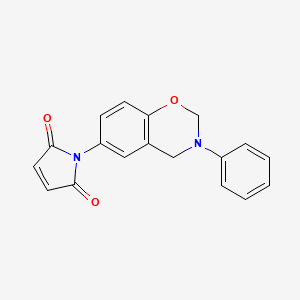
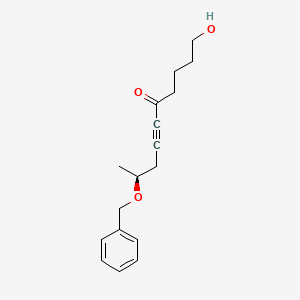

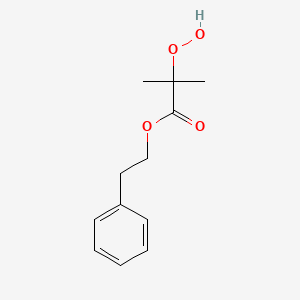
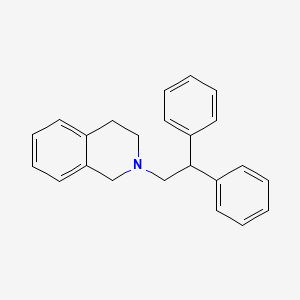
![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
